molecular formula C14H19N3O2S B016026 Dansylethylenediamine CAS No. 35060-08-3

Dansylethylenediamine

Cat. No. B016026
CAS RN: 35060-08-3
M. Wt: 293.39 g/mol
InChI Key: CSJXLKVNKAXFSI-UHFFFAOYSA-N
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Description

Synthesis Analysis Dansylethylenediamine synthesis involves complex organic reactions that may be related to the broader field of alkylene oxide polymerization, a process that includes the synthesis of various ethylene and propylene oxide polymers. Although specific synthesis routes for Dansylethylenediamine are not detailed in the available literature, the polymerization of ethylene oxide and other alkylene oxides provides insight into the chemical synthesis processes that might be applicable. These processes include anionic, coordination, and cationic polymerization, with recent developments focusing on metal-free methods such as the use of organocatalysts (Herzberger et al., 2016).

Molecular Structure Analysis The molecular structure of Dansylethylenediamine and its analysis could potentially be linked to the study of conjugated polymers derived from triple-bond building blocks. These polymers, such as polyacetylenes, poly(p-phenyleneethynylenes), and polydiacetylenes, are known for their electronic and photoconduction properties, which are significantly influenced by their molecular structure. The synthesis and structural analysis of these polymers emphasize the importance of molecular architecture in determining the material's properties (Li & Li, 2008).

Chemical Reactions and Properties The chemical properties and reactions of Dansylethylenediamine could be compared to the biotransformation and reactivity of trichloroethylene (TCE) and its metabolites. The complex metabolism of TCE involves cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation, leading to a variety of reactive intermediates. These processes highlight the chemical reactivity and potential toxicological implications of organic compounds similar to Dansylethylenediamine (Lash et al., 2014).

Physical Properties Analysis Analyzing the physical properties of Dansylethylenediamine involves understanding its solubility, boiling point, melting point, and other thermodynamic properties. While specific data for Dansylethylenediamine is not available, studies on similar compounds, such as propylene glycol ethers, offer insights into the factors affecting their physical behavior. The physicochemical properties of these compounds, including their solubility in water and organic solvents, boiling points, and melting points, are crucial for their application in industrial processes (Baranowski et al., 2017).

Chemical Properties Analysis The chemical properties of Dansylethylenediamine, such as reactivity with other chemicals, stability under various conditions, and degradation pathways, could be inferred from studies on the metabolism and chemical behavior of halogenated ethylenes. These studies provide insights into the chemical transformations that such compounds undergo in biological and environmental systems, highlighting their stability, reactivity, and potential degradation products (Leibman & Ortiz, 1977).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Metabolic Reprogramming .

Summary of the Application

Quantification of amino acids in biological samples is a critical tool for studying metabolism . Although many methods for amino acid analysis exist, important considerations include ease of sample preparation, dynamic range, reproducibility, instrument availability, and throughput .

Methods of Application or Experimental Procedures

The method involves chemical derivatization and liquid chromatography-mass spectrometry (LC-MS) . The most widely used method for amino acid analysis involves cation exchange chromatography followed by post-column derivatization with ninhydrin and detection by spectroscopy . To circumvent the limitation of diverse chemical properties of amino acids, three general strategies have been developed :

  • Chemical derivatization where amino acids are covalently linked to a chemical that improves retention on reverse-phase columns .
  • Ion-pairing agents which are included in LC solvents to promote amino acid retention on reverse-phase columns .
  • Hybrid columns that retain polar and non-polar amino acids or the use of multiple columns chosen to retain polar or non-polar amino acids .

Results or Outcomes Obtained

The method provides a simple, rapid, and robust method for the analysis of 20 proteinogenic amino acids in biological samples . It enables straightforward implementation on modern LC-MS instruments .

Analysis of Biogenic Amines in Food and Beverages

Specific Scientific Field

This application falls under the field of Food Quality Control .

Summary of the Application

Biogenic amines (BAs) are important compounds that can be used in the quality control of food and beverages . BA analysis is a challenging task that can be made easier by applying a derivatizing agent like dansyl chloride (DNS) .

Methods of Application or Experimental Procedures

The method involves the use of Dansyl Chloride as a derivatizing agent . The specific procedures and technical details might vary depending on the specific type of food or beverage being analyzed, and the specific requirements of the analysis.

Results or Outcomes Obtained

The use of Dansyl Chloride as a derivatizing agent can simplify the analysis of Biogenic Amines in food and beverages, making it a valuable tool in food quality control .

Safety And Hazards

Dansylethylenediamine is harmful if swallowed or inhaled. It is toxic in contact with skin, causes skin irritation, and may cause an allergic skin reaction. It also causes serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

While specific future directions for Dansylethylenediamine are not available, it is part of the broader field of nanomaterials and controlled drug delivery systems, which have significant potential for future research and applications .

properties

IUPAC Name

N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-17(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)16-10-9-15/h3-8,16H,9-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJXLKVNKAXFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188566
Record name Dansylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dansylethylenediamine

CAS RN

35060-08-3
Record name Dansylethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035060083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dansylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Dansylethylenediamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethylenediamine (635 mg, 10.6 mmol) in chloroform (10 ml), a solution of dansyl chloride (285 mg, 1.06 mmol) in chloroform (12 ml) was dropwise added, and the reaction mixture was stirred at room temperature overnight, followed by addition of a bit of 1 N sodium hydroxide thereto for hydrolysis of unreacted dansyl chloride. The reaction mixture was concentrated, and the residue was combined with acetone. Insoluble materials were removed by filtration, and the filtrate was concentrated. Water (50 ml) was added to the residue, and extracted with ethyl acetate three times. The organic layer was dried over anhydrous sodium sulfate and concentrated. The residue was dissolved in a small amount of ethyl acetate, a bit of n-hexane was added thereto, and the resultant mixture was allowed to stand at room temperature overnight. The precipitate was collected and recrystallized from ethyl acetate to give Compound (1) (124 mg). Yield, 63 %.
Quantity
635 mg
Type
reactant
Reaction Step One
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285 mg
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10 mL
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solvent
Reaction Step One
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12 mL
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solvent
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
H Adachi, T Katayama, H Nakazato… - Biochimica et Biophysica …, 1993 - Elsevier
… Tryptic digests of hrDP incubated with EEDQ and dansylethylenediamine in the absence of cilastatin (A) and hrDP incubated with EEDQ and dansylethylenediamine in the presence of …
KG Rice - Analytical Biochemistry, 2001 - Elsevier
… These can then be reductively aminated with dansylethylenediamine to install the acceptor … (32) which was reductively aminated with dansylethylenediamine (Fig. 3). Prior knowledge of …
KC Ingham, SA Brew - Biochimica et Biophysica Acta (BBA)-Protein …, 1981 - Elsevier
… The resulting aldehydes were condensed with either dansylhydrazine, dansylethylenediamine, or fluoresceinamine followed by reduction with NaCNBH 3 and NaBH 4 . Conjugates …
E Yoshinari, H Furukawa, K Horie - Polymer, 2005 - Elsevier
… To a solution of dansylethylenediamine (0.50 g, 1.70 mmol) in THF (25 ml) at room temperature was added acryloyl chloride (0.146 ml, 1.80 mmol) and triethylamine (0.25 ml, 1.80 mmol…
D Atlas, E Melamed - Brain Research, 1978 - Elsevier
dl-N-(2-Hydroxy-3-napthyloxypropyl)-N′-dansylethylenediamine, dansyl analogue of propranolol (DAPN) is a novel fluorescent β-adrenergic antagonist with high affinity to β-receptors…
KB Lee, YC Lee - Analytical biochemistry, 1994 - Elsevier
… Finally, the oxidized glycopeptides were coupled to dansylethylenediamine by reductive amination (10). The reaction mixture was chromatographed on a column of Sephadex G-10 (1 X …
KB Lee, K Matsuoka, SI Nishimura, YC Lee - Analytical biochemistry, 1995 - Elsevier
… modified a desialylated biantennary glycopeptide with 2naphthylacetic acid at the N-terminus and at the nonreducing terminal galactosyl residues with mono-Ndansylethylenediamine, …
D Atlas, A Levitzki - … of the National Academy of Sciences, 1977 - National Acad Sciences
… naphthyloxy)propyl-N'l-dansylethylenediamine (dansyl analogue of pro ranolol, DAPN). Both 9-AAP and DAPN inhibit competitively the 1-epinephrine-dependent adenylate cyclase …
Number of citations: 69 www.pnas.org
H Shirota, N Kuwabara, K Ohkawa… - The Journal of Physical …, 1999 - ACS Publications
… An amount of 0.38 g (1.3 mmol) of dansylethylenediamine was obtained (37% yield). To a solution of dansylethylenediamine (0.2 g, 0.68 mmol) in THF (25 mL) at room temperature was …
Number of citations: 64 0-pubs-acs-org.brum.beds.ac.uk
DS Auld, JM Prescott - Biochemical and Biophysical Research …, 1983 - Elsevier
Intermediates of Aeromonas aminopeptidase are monitored through fluorescence generated by radiationless energy transfer (RET) between enzyme tryptophans and the dansyl group …

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